molecular formula C12H18O3 B14510497 3-(o-Propylphenoxy)-1,2-propanediol CAS No. 63991-78-6

3-(o-Propylphenoxy)-1,2-propanediol

Cat. No.: B14510497
CAS No.: 63991-78-6
M. Wt: 210.27 g/mol
InChI Key: YDFZDHDSQUITOX-UHFFFAOYSA-N
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Description

3-(o-Propylphenoxy)-1,2-propanediol is an organic compound that features a propyl group attached to a phenoxy group, which is further connected to a 1,2-propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Propylphenoxy)-1,2-propanediol typically involves the reaction of o-propylphenol with epichlorohydrin under basic conditions to form an intermediate glycidyl ether. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the glycidyl ether intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(o-Propylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-(o-Propylphenoxy)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(o-Propylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The propyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Propoxybenzene: Similar in structure but lacks the 1,2-propanediol backbone.

    Phenyl propyl ether: Another related compound with a similar phenoxy group but different overall structure.

Uniqueness

3-(o-Propylphenoxy)-1,2-propanediol is unique due to its combination of a phenoxy group and a 1,2-propanediol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63991-78-6

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(2-propylphenoxy)propane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h3-4,6-7,11,13-14H,2,5,8-9H2,1H3

InChI Key

YDFZDHDSQUITOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1OCC(CO)O

Origin of Product

United States

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